molecular formula C11H12Br2N4S B13082266 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine dihydrobromide

4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine dihydrobromide

Katalognummer: B13082266
Molekulargewicht: 392.12 g/mol
InChI-Schlüssel: BBAPLOXSVGVGSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine dihydrobromide is a compound belonging to the class of organic compounds known as imidazopyridines. These compounds contain an imidazole ring fused to a pyridine ring. Imidazopyridines are known for their broad range of biological activities and applications in various fields, including medicine and chemistry .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine dihydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation of 2-methylimidazo[1,2-a]pyridine with bromine results in the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide .

Wirkmechanismus

The mechanism of action of 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine dihydrobromide involves its interaction with specific molecular targets and pathways. For example, imidazopyridine derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine dihydrobromide can be compared with other similar compounds, such as:

    Zolpidem: A medication used for the treatment of insomnia.

    Saripidem: A sedative and anxiolytic drug.

    Zolimidine: An antiulcer drug.

These compounds share the imidazopyridine core structure but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of the imidazopyridine and thiazole moieties, which confer distinct chemical and biological properties .

Eigenschaften

Molekularformel

C11H12Br2N4S

Molekulargewicht

392.12 g/mol

IUPAC-Name

4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine;dihydrobromide

InChI

InChI=1S/C11H10N4S.2BrH/c1-7-10(8-6-16-11(12)14-8)15-5-3-2-4-9(15)13-7;;/h2-6H,1H3,(H2,12,14);2*1H

InChI-Schlüssel

BBAPLOXSVGVGSI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N2C=CC=CC2=N1)C3=CSC(=N3)N.Br.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.